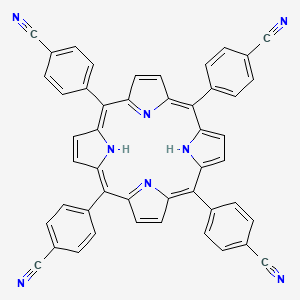

5,10,15,20-Tetra(4-cyanophenyl)porphyrin

Description

General Significance of Porphyrin Macrocycles in Materials Science and Catalysis

Porphyrins are a class of heterocyclic macrocycle organic compounds composed of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges. mdpi.com This structure results in a highly conjugated system with 22 π-electrons, of which 18 participate in a continuous aromatic network. nih.gov This aromaticity is the foundation for their semiconducting properties, which are of great interest in a wide array of applications, including artificial photosynthesis, catalysis, molecular electronics, sensors, non-linear optics, and solar cells. mdpi.com

The versatility of porphyrins lies in their ability to be synthetically modified at their peripheral positions and to coordinate with a vast range of metal ions within their central cavity. nih.gov These modifications allow for the fine-tuning of their electronic and photophysical properties. nih.gov In materials science, porphyrins are utilized as building blocks for conductive polymers and other functional materials due to their rigid, planar geometry and thermal stability. illinois.edu Their ability to absorb light strongly in the visible region also makes them excellent candidates for light-harvesting applications. chemimpex.comrsc.org In catalysis, metalloporphyrins are known to catalyze numerous chemical reactions, drawing inspiration from their roles in biological systems like hemoglobin and cytochromes. lsu.eduresearchgate.net

Structural and Electronic Features of Meso-Substituted Porphyrins

The properties of the porphyrin macrocycle can be significantly influenced by the nature of the substituents at the meso positions (the methine bridges). nih.gov The introduction of aryl groups at these positions, as in 5,10,15,20-tetraarylporphyrins, can lead to steric hindrance that causes the aryl rings to be twisted out of the plane of the porphyrin core. acs.org This dihedral angle between the porphyrin plane and the meso-aryl groups affects the electronic communication between the substituent and the macrocycle. acs.org

Distinctive Research Focus of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin (TCPP) and its Derivatives

5,10,15,20-Tetra(4-cyanophenyl)porphyrin (TCPP) is a meso-substituted porphyrin that has garnered particular attention due to the presence of four cyanophenyl groups. These groups enhance its electronic properties, making it a prime candidate for applications in organic electronics, photodynamic therapy, and as a dye in solar cells. chemimpex.com The cyano groups act as electron-withdrawing moieties, which can influence the compound's photophysical and electrochemical behavior.

The research focus on TCPP and its derivatives is broad and multifaceted. It is widely utilized in studies concerning:

Solar Energy Conversion: TCPP's structure allows for efficient light absorption, which can enhance the performance of solar cells by converting sunlight into electricity. chemimpex.comrsc.org

Catalysis: Metal complexes of TCPP are explored as catalysts for various chemical reactions. researchgate.net

Advanced Materials: TCPP serves as a versatile building block for the construction of supramolecular frameworks and metal-organic frameworks (MOFs). rsc.orgnih.gov These materials have potential applications in areas such as gas storage and separation.

Sensing: The compound can be employed in the development of electrochemical sensors for detecting environmental pollutants. chemimpex.com

The stability and solubility of TCPP in organic solvents further contribute to its utility in laboratory settings, making it a valuable tool for chemists and material scientists. chemimpex.com

Properties

IUPAC Name |

4-[10,15,20-tris(4-cyanophenyl)-21,23-dihydroporphyrin-5-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H26N8/c49-25-29-1-9-33(10-2-29)45-37-17-19-39(53-37)46(34-11-3-30(26-50)4-12-34)41-21-23-43(55-41)48(36-15-7-32(28-52)8-16-36)44-24-22-42(56-44)47(40-20-18-38(45)54-40)35-13-5-31(27-51)6-14-35/h1-24,53,56H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIFPEIUSQBFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C#N)C8=CC=C(C=C8)C#N)C=C4)C9=CC=C(C=C9)C#N)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H26N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies of 5,10,15,20 Tetra 4 Cyanophenyl Porphyrin

Traditional Synthesis Approaches for Porphyrins

The foundational methods for synthesizing meso-tetra-substituted porphyrins, including 5,10,15,20-Tetra(4-cyanophenyl)porphyrin (TCPP), have been dominated by two primary approaches: the Adler-Longo and Lindsey methods.

Adler-Longo Method Adaptations for TCPP Synthesis

The Adler-Longo method, developed in 1967, represents a significant improvement over earlier techniques. chemijournal.com It is a one-step synthesis that involves the condensation of an aldehyde with pyrrole (B145914) in a high-boiling carboxylic acid, such as propionic acid, at reflux temperatures (around 141°C) in the open air. chemijournal.comnih.govarkat-usa.org This approach allows for the synthesis of a wider variety of meso-substituted porphyrins in multi-gram quantities. chemijournal.com

However, the Adler-Longo method has several drawbacks. The harsh, high-temperature conditions can lead to the formation of significant tarry by-products, which complicates the purification process. chemijournal.comacs.org The yields typically range from 10-30% for many porphyrins. nih.govacs.org Another limitation is the potential for the reaction to fail with aldehydes that contain acid-sensitive functional groups. chemijournal.com For aldehydes bearing heterocyclic moieties, the yields under Adler-Longo conditions are often low. scispace.com

Lindsey Method and its Applicability to Cyano-Substituted Porphyrins

To overcome the harsh conditions of the Adler-Longo method, the Lindsey synthesis was developed. chemijournal.com This is a two-step process performed under milder, room-temperature conditions. chem-station.com The first step involves the acid-catalyzed condensation of the aldehyde (like 4-cyanobenzaldehyde) and pyrrole in a halogenated solvent, typically dichloromethane (B109758) (DCM), to form the porphyrinogen (B1241876) intermediate. arkat-usa.orgrsc.org High-dilution conditions are often necessary to minimize the formation of unwanted pyrrole oligomers. chem-station.com

In the second step, the porphyrinogen is oxidized to the final porphyrin. chem-station.com This is commonly achieved by adding a quinone-based oxidant such as p-chloranil or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.govarkat-usa.org The key advantage of the Lindsey method is its compatibility with sensitive aldehydes, leading to higher yields and a more straightforward purification process compared to the Adler-Longo protocol. chemijournal.com However, a drawback is the reliance on halogenated solvents and expensive oxidants. nih.govrsc.org

Green Chemistry and Sustainable Synthesis Protocols

In response to the limitations of traditional methods, which often involve harsh conditions and hazardous solvents, significant research has focused on developing more sustainable "green" synthesis protocols for porphyrins like TCPP.

Aqueous and Mixed Solvent Systems (e.g., H₂O-MeOH, DMF-water)

A notable green methodology for synthesizing TCPP involves a simple two-step protocol that avoids large volumes of chlorinated solvents and expensive oxidants. nih.govresearchgate.net The first step is the condensation of 4-cyanobenzaldehyde (B52832) and pyrrole in an aqueous methanol (B129727) (H₂O-MeOH) mixture with hydrochloric acid (HCl) as a catalyst. nih.govresearchgate.net This reaction is stirred at room temperature for a couple of hours, leading to the formation of a precipitate. nih.gov

The precipitate is then filtered and dissolved in dimethylformamide (DMF), a solvent in which the intermediate is more soluble than in propionic acid. acs.org This solution is refluxed for approximately 1.5 hours and then stirred overnight at room temperature, open to the air, which serves as the oxidant. nih.govresearchgate.net This procedure has been successfully used for the synthesis of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin, yielding the pure product after purification by column chromatography. nih.govacs.orgresearchgate.net

Optimization of Reaction Parameters for Enhanced Yields

The optimization of the green synthesis protocol has been systematically studied to enhance yields. For the oxidation step, various solvents were tested, with DMF providing superior results compared to others like acetonitrile, methanol, or toluene. researchgate.net The key findings from optimization studies are summarized below.

Key Optimization Findings:

Solvent for Oxidation: DMF was found to be the most effective solvent for the conversion of the intermediate to the final porphyrin. researchgate.net

Reaction Time: The optimal yield is achieved by refluxing the reaction mixture in DMF for 1.5 hours, followed by stirring it overnight at room temperature in the air. acs.org A significant increase in yield is observed after the overnight stirring step. acs.org

Solvent Purity: The yield of the porphyrin is not significantly dependent on the purity of the DMF. Reactions carried out in DMF-water mixed solvent systems showed no significant change in yield, indicating that reagent-grade DMF is sufficient. acs.org

Using this optimized protocol, the synthesis of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin from 4-cyanobenzaldehyde and pyrrole resulted in a 12% yield. acs.orgresearchgate.net

| Starting Aldehyde | Solvent System | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Cyanobenzaldehyde | 1. H₂O-MeOH (2:1) with HCl 2. DMF | Step 1: 2h at RT Step 2: Reflux 1.5h, then stir overnight | 12% | acs.orgresearchgate.net |

Utilization of Ionic Liquids as Catalytic Media

Another advancement in green synthesis is the use of acidic ionic liquids (ILs) as recyclable catalytic media, particularly as an alternative to propionic acid in Adler-type syntheses. rsc.orgrsc.org Ionic liquids are salts with low melting points that can act as both solvent and catalyst. nih.gov

In this approach, an acidic ionic liquid such as [HC₄im][CF₃CO₂] is used as the reaction medium for the condensation of the aldehyde and pyrrole. rsc.org This method avoids the use of harmful halogenated solvents and strong acid catalysts like BF₃. rsc.org A significant advantage is the ease of separation; the porphyrin product can often be isolated by simple filtration, and the ionic liquid can be recovered and reused multiple times without a significant loss of catalytic activity. rsc.orgrsc.org This reusability makes the process more sustainable and cost-effective by minimizing acid waste. rsc.org While this method has been demonstrated effectively for tetraphenylporphyrin (B126558) and tetrapyridylporphyrin, its principles are applicable to the synthesis of other meso-substituted porphyrins like TCPP. rsc.orgrsc.org

Scalable Production Methodologies for TCPP

The demand for high-purity 5,10,15,20-Tetra(4-cyanophenyl)porphyrin (TCPP) for advanced applications has driven research into scalable and efficient synthesis methods. Traditional methods, such as the Lindsey or Adler-Longo syntheses, often involve harsh chemicals, energy-intensive conditions, or result in low yields, making them less suitable for large-scale production. tandfonline.comresearchgate.net A significant advancement in this area is the development of a gram-scale, environmentally friendlier synthesis protocol. nih.govacs.org

This method involves a two-step, one-pot reaction. Initially, 4-cyanobenzaldehyde and pyrrole are reacted in a 2:1 mixture of methanol and water with hydrochloric acid at room temperature. nih.gov The resulting intermediate precipitate is then dissolved in dimethylformamide (DMF) and refluxed to promote the cyclization and oxidation to the final porphyrin macrocycle. nih.govacs.org This approach avoids the use of chlorinated solvents and harsh oxidants like p-chloranil, which are common in other methods. acs.org The scalability of this synthesis has been demonstrated, providing yields of around 12-17% on a gram scale. nih.govacs.org

| Parameter | Condition/Reagent |

|---|---|

| Starting Aldehyde | 4-Cyanobenzaldehyde |

| Second Precursor | Pyrrole |

| Initial Solvent System | Methanol/Water (2:1) |

| Acid Catalyst | Hydrochloric acid (HCl) |

| Initial Reaction | 2 hours at room temperature |

| Cyclization/Oxidation Solvent | Dimethylformamide (DMF) |

| Second Reaction Step | Reflux for 1.5 hours, followed by overnight stirring |

| Reported Yield | 12% |

Advanced Purification Techniques for Synthesized Porphyrins

The purity of TCPP is paramount for its application in fields like solar energy conversion and photodynamic therapy. chemimpex.com The crude product from synthesis typically contains unreacted starting materials and by-products such as chlorins, which are partially reduced porphyrins. researchgate.net Therefore, robust purification techniques are essential.

Column chromatography is the most widely employed method for the purification of TCPP and other tetraphenylporphyrin derivatives. acs.orgtu.ac.th Silica (B1680970) gel is the standard stationary phase, and a solvent system, often a mixture of a chlorinated solvent like dichloromethane and a less polar solvent, is used to elute the components. acs.orgnih.gov The distinct purple band of the porphyrin is separated from impurities, and its purity can be monitored using thin-layer chromatography (TLC). acs.orgresearchgate.net

While effective, column chromatography can be time-consuming, requires large volumes of solvents, and can be difficult to scale up. tandfonline.com Consequently, alternative and advanced techniques have been explored for porphyrin purification. One such method is Soxhlet extraction, which has been successfully used for purifying similar tetra-aryl porphyrins. researchgate.net This technique involves the continuous extraction of the crude solid with a carefully selected solvent, such as ethyl acetate (B1210297), in which the desired porphyrin has moderate solubility while impurities are either insoluble or highly soluble. researchgate.net This can be a more efficient and less solvent-intensive alternative to chromatography for achieving high purity. researchgate.net Other simple purification steps include washing the crude product with various solvents like methanol or ethanol (B145695) to remove specific impurities before more intensive purification is undertaken. tandfonline.comresearchgate.net

| Technique | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Column Chromatography | Separation on a solid stationary phase (e.g., silica gel) with a liquid mobile phase. | High resolution and widely applicable for various porphyrins. | Requires large solvent volumes; can be slow and difficult to scale. | acs.org |

| Soxhlet Extraction | Continuous extraction of the crude product with a cycling hot solvent. | Less labor-intensive than chromatography; can use less solvent overall. | Requires careful solvent selection; may not separate all by-products effectively. | researchgate.net |

| Solvent Washing/Recrystallization | Washing the crude solid with specific solvents or dissolving and re-precipitating the product. | Simple, fast, and good for removing major impurities. | May not achieve the high purity required for all applications; potential loss of product. | tandfonline.comresearchgate.net |

Metalation and Coordination Chemistry of 5,10,15,20 Tetra 4 Cyanophenyl Porphyrin

Principles of Metalloporphyrin Formation and Stability

The formation of a metalloporphyrin involves the insertion of a metal ion into the central N4-coordination cavity of the porphyrin ring, displacing the two pyrrolic protons. This process is influenced by several factors, including the nature of the metal ion, the solvent, and the reaction conditions. The stability of the resulting metalloporphyrin is a critical aspect, which can be understood through the lens of both thermodynamic and kinetic principles.

Thermodynamic stability refers to the position of the equilibrium between the free-base porphyrin, the metal ion, and the resulting metalloporphyrin complex. It is quantified by the stability constant (or formation constant), where a larger value indicates a more stable complex. The stability of metalloporphyrins is influenced by factors such as the size of the metal ion, its charge, and its preferred coordination geometry. Generally, smaller, more highly charged metal ions that fit well within the porphyrin's central cavity form more thermodynamically stable complexes.

Kinetic stability , on the other hand, pertains to the rate at which the metalloporphyrin complex undergoes reactions, such as demetalation (the removal of the metal ion). A complex can be thermodynamically stable but kinetically labile, meaning it forms readily but also decomposes quickly. Conversely, a complex may be thermodynamically unstable but kinetically inert, indicating a slow rate of decomposition. The kinetic stability is often related to the rigidity of the porphyrin macrocycle and the strength of the metal-nitrogen bonds.

The general trend for the stability of metalloporphyrins often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is primarily based on the ligand field stabilization energy.

Synthesis of Metal Complexes of TCPP

The synthesis of metal complexes of TCPP typically involves the reaction of the free-base porphyrin with a corresponding metal salt in a high-boiling point solvent. The choice of solvent is crucial to ensure the solubility of both reactants and to provide the necessary thermal energy to overcome the activation barrier for metal insertion.

The incorporation of divalent metal ions into the TCPP core is a common practice to modulate its electronic and photophysical properties.

Zinc(II) TCPP : The synthesis of [5,10,15,20-Tetrakis(4-cyanophenyl)porphyrinato]zinc(II) can be achieved by reacting the free-base H2TCPP with zinc acetate (B1210297) (Zn(OAc)2) in a solvent such as N,N-dimethylformamide (DMF). researchgate.netnih.gov In a typical procedure, a mixture of H2TCPP and an excess of Zn(OAc)2 in DMF is sealed in a Teflon-lined stainless steel reactor and heated. researchgate.netnih.gov This solvothermal method yields purple, block-shaped crystals of the zinc complex. researchgate.netnih.gov

Nickel(II) TCPP : The preparation of the nickel(II) complex involves refluxing the free-base TCPP with a nickel salt. For instance, 5,10,15,20-tetrakis(4-cyanophenyl)porphyrin can be reacted with nickel(II) chloride in a solvent like N,N-dimethylformamide to yield the corresponding Ni(II)-TCPP complex. google.com

Copper(II) and Cobalt(II) TCPP : The synthesis of copper(II) and cobalt(II) complexes of TCPP analogues, such as 5,10,15,20-tetrakis-(4-hydroxyphenyl)porphyrin, has been achieved using the Adler-Longo method, which can be adapted for TCPP. niscpr.res.in Generally, the free-base porphyrin is refluxed with a salt of the desired metal (e.g., CuCl2 or CoCl2) in a suitable solvent like DMF or a chloroform/methanol (B129727) mixture.

Palladium(II) and Platinum(II) TCPP : For the insertion of heavier and less reactive divalent ions like palladium and platinum, more forcing conditions are often required. A general method for the synthesis of palladium(II) porphyrins involves refluxing the free-base porphyrin with a palladium salt, such as bis(benzonitrile)palladium(II) chloride (PdCl2(PhCN)2), in a high-boiling solvent like benzonitrile. nih.gov Similar strategies can be employed for the synthesis of platinum(II) complexes, often requiring longer reaction times.

A summary of typical reaction conditions for the synthesis of divalent metal complexes of TCPP and its analogues is presented in the table below.

| Metal Ion | Metal Salt Precursor | Solvent | Reaction Conditions | Reference |

| Zn(II) | Zn(OAc)2 | DMF | 110°C, solvothermal | researchgate.net, nih.gov |

| Ni(II) | NiCl2 | N,N-dimethylformamide | Reflux | google.com |

| Cu(II) | CuCl2 | DMF or CHCl3/MeOH | Reflux | niscpr.res.in |

| Co(II) | CoCl2 | DMF or CHCl3/MeOH | Reflux | niscpr.res.in |

| Pd(II) | PdCl2(PhCN)2 | Benzonitrile | Reflux | nih.gov |

The incorporation of trivalent metal ions often requires similar conditions to divalent ions, though the resulting complex will have an associated counter-ion to balance the charge.

Iron(III) TCPP : The synthesis of iron(III) porphyrin complexes can be achieved by reacting the free-base porphyrin with an iron(II) salt, such as ferrous chloride (FeCl2), in a refluxing solvent like DMF. The iron(II) is subsequently oxidized to the more stable iron(III) state, often by atmospheric oxygen, resulting in the formation of the Fe(III)-porphyrin chloride complex.

Manganese(III) TCPP : Manganese(III) porphyrins are typically synthesized by refluxing the free-base porphyrin with a manganese(II) salt, such as manganese(II) chloride (MnCl2), in a solvent like DMF, followed by aerial oxidation to the more stable Mn(III) oxidation state. The final product is often the chloro-manganese(III) complex.

Indium(III) TCPP : While specific synthesis details for In(III)-TCPP are not widely reported, a general approach would involve reacting the free-base TCPP with an indium(III) salt, such as indium(III) chloride (InCl3), in a suitable high-boiling solvent.

Self-metalation is a phenomenon where a free-base porphyrin incorporates a metal atom directly from a supporting surface. This process is typically studied under ultra-high vacuum conditions on metal or metal oxide surfaces. Studies on porphyrins have shown that annealing a layer of free-base porphyrins on a suitable substrate can lead to the formation of the corresponding metalloporphyrin. This process is driven by the thermodynamic stability of the resulting metalloporphyrin and the availability of metal atoms from the substrate.

Coordination Environment and Geometrical Aspects of Metalated TCPP

The coordination environment of the metal ion in a TCPP complex is primarily defined by the four nitrogen atoms of the porphyrin core, which form a square planar arrangement. However, the final geometry can vary depending on the nature of the metal ion and the presence of axial ligands.

In the case of [5,10,15,20-Tetrakis(4-cyanophenyl)porphyrinato]zinc(II), single-crystal X-ray diffraction studies have revealed a six-coordinate, octahedral geometry around the Zn(II) ion. researchgate.netnih.gov The four pyrrolic nitrogen atoms of the porphyrin ring form the equatorial plane. researchgate.netnih.gov The two axial positions are occupied by nitrogen atoms from the cyanide groups of neighboring TCPP molecules. researchgate.netnih.gov This intermolecular coordination leads to the formation of a two-dimensional supramolecular network. researchgate.netnih.gov

The coordination geometry of other metalated TCPP complexes can be inferred from related structures. For instance, Co(II), Ni(II), and Cu(II) often adopt a square planar geometry within the porphyrin plane. However, they can also accommodate one or two axial ligands to form square pyramidal or octahedral complexes, respectively. Trivalent metals like Fe(III) and Mn(III) typically exhibit a five-coordinate, square pyramidal geometry with a single axial ligand (e.g., a chloride ion), or a six-coordinate octahedral geometry if a second axial ligand is present.

Influence of Peripheral Cyanophenyl Groups on Metal Coordination

The cyanophenyl groups at the meso-positions of the TCPP macrocycle play a significant role in the supramolecular chemistry of its metal complexes. These groups can act as ligands themselves, participating in coordination with metal centers of adjacent molecules or with other available metal ions.

As observed in the crystal structure of Zn(II)-TCPP, the nitrogen atom of the cyano group can coordinate to the metal center of a neighboring metalloporphyrin. researchgate.netnih.gov This axial coordination is a key factor in the self-assembly of these molecules into well-ordered, two-dimensional networks. researchgate.netnih.gov

Furthermore, in the context of surface chemistry, the cyanophenyl groups can interact with co-deposited metal atoms, leading to the formation of metal-organic coordination networks (MOCNs). For instance, in studies involving cobalt(II) 5,10,15,20-(tetra-4-cyanophenyl)porphyrin (Co-TCNPP) on a gold surface, the deposition of iron atoms resulted in the formation of MOCNs where the iron atoms were coordinated by the terminal nitrogen atoms of the cyanophenyl groups. This demonstrates that the peripheral cyanophenyl groups can act as anchoring points for the construction of extended supramolecular architectures.

The electronic properties of the cyanophenyl groups also influence the reactivity of the central metal ion. As electron-withdrawing groups, they can affect the electron density at the porphyrin core, which in turn can modulate the catalytic activity and redox properties of the metal center.

Axial Ligand Coordination in Metalloporphyrin Systems

The metal center in metallated 5,10,15,20-Tetra(4-cyanophenyl)porphyrin complexes is capable of coordinating additional ligands along the axis perpendicular to the porphyrin plane. This axial ligation is a critical feature of metalloporphyrin chemistry, influencing the electronic, spectroscopic, and catalytic properties of the complex. The number of axial ligands (typically one or two) and the nature of the coordination bond are determined by the identity and oxidation state of the central metal ion, as well as the steric and electronic characteristics of the potential ligands.

Research into the coordination chemistry of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin (TCNPP) metallo-complexes has revealed fascinating examples of axial coordination, ranging from self-assembly driven by peripheral functional groups to the binding of individual metal atoms.

A prominent example is meso-[5,10,15,20-Tetrakis(4-cyanophenyl)porphyrinato]zinc, or [Zn(TCNPP)]. In the solid state, this complex exhibits a two-dimensional supramolecular framework. nih.govresearchgate.net The coordination environment of the Zn(II) ion is octahedral. nih.govresearchgate.net It is coordinated by the four nitrogen atoms of the porphyrin core in the equatorial plane, while the axial positions are occupied by nitrogen atoms from the terminal cyano groups of neighboring [Zn(TCNPP)] molecules. nih.govresearchgate.net This axial coordination links the individual porphyrin units into a (4,4)-connected network. nih.govresearchgate.net

Table 1: Selected Crystallographic Data for [Zn(C48H24N8)]

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2/n | researchgate.net |

| a (Å) | 9.7373 (10) | nih.gov |

| b (Å) | 9.4468 (10) | nih.gov |

| c (Å) | 21.280 (2) | nih.gov |

| β (°) | 101.229 (2) | nih.gov |

| Coordination Geometry | Octahedral | nih.govresearchgate.net |

Studies performed under ultrahigh vacuum conditions have demonstrated a different mode of axial coordination. When iron atoms are deposited onto a self-assembled network of Cobalt(II) 5,10,15,20-(tetra-4-cyanophenyl)porphyrin (Co-TCNPP) on a gold surface, the iron atoms can act as axial ligands. nih.gov Scanning tunneling microscopy (STM) revealed that individual Fe atoms bind on top of the cobalt center of the porphyrin core. nih.gov This finding is consistent with previous reports of Fe atoms acting as axial ligands for Co-substituted tetraphenyl porphyrins on silver surfaces. nih.gov This type of axial ligation by a single atomic species is a subject of significant interest for its potential applications in catalysis and materials science. nih.gov

The principles of axial ligand coordination are well-established from studies on a wide variety of metalloporphyrins. The orientation and bonding of axial ligands are governed by electronic effects, such as the π-accepting or π-donating character of the ligand, which can influence the d-orbital energy levels of the central metal. nih.gov For instance, in certain iron(III) porphyrin systems, the use of strongly π-accepting axial ligands like 4-cyanopyridine (B195900) (4-CNPy) can lead to an inversion of d-orbital energies, affecting the complex's magnetic properties. nih.gov

While detailed studies on the axial ligation of a wide range of ligands to metallated TCNPP are emerging, analogies can be drawn from structurally similar systems. For example, the crystal structure of a zinc porphyrin bearing different phenyl substituents, (4-cyanopyridine-κN){5,10,15,20-tetrakis[4-(benzoyloxy)phenyl]porphyrinato-κ4 N}zinc, shows the Zn(II) ion in a distorted square-pyramidal geometry, coordinated to a 4-cyanopyridine molecule as the axial ligand. nih.gov The key structural parameters for this analogous complex are summarized below.

Table 2: Coordination Geometry of a [Zn(porphyrin)(4-CNpy)] Complex

| Parameter | Value | Reference |

|---|---|---|

| Coordination Geometry | Distorted square-pyramidal | nih.gov |

| Average Zn—N(pyrrole) bond length (Å) | 2.060 (6) | nih.gov |

| Zn—N(4-CNpy) bond length (Å) | 2.159 (2) | nih.gov |

Supramolecular Architectures and Self Assembly of 5,10,15,20 Tetra 4 Cyanophenyl Porphyrin

Role of Non-Covalent Interactions in Self-Assembly

The spontaneous organization of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin into well-defined supramolecular structures is primarily driven by a combination of non-covalent interactions. The geometry and strength of these interactions dictate the final architecture and properties of the resulting assembly.

The terminal nitrogen atom of the cyano groups on TCNPP can act as a hydrogen bond acceptor, playing a crucial role in the formation of ordered networks. While not a classic strong hydrogen bond donor, in certain environments, the cyano group can participate in weaker C-H···N interactions, which collectively contribute to the stability of the supramolecular assembly.

In a notable example involving a cobalt(II) derivative of TCNPP (Co-TCNPP), the formation of a chevron-like two-dimensional metal-organic coordination network on a gold surface was stabilized by a combination of metal coordination and hydrogen bonding. google.com In this structure, three of the four cyano groups of a single porphyrin molecule coordinate with iron atoms. The fourth cyano group, however, engages in a hydrogen bond with a hydrogen atom from a phenyl moiety of an adjacent porphyrin molecule. google.com This cooperative interplay of interactions demonstrates the significance of hydrogen bonding in directing the self-assembly of cyanophenylporphyrins, even in the presence of stronger metal-ligand interactions.

The large, aromatic core of the porphyrin macrocycle is highly susceptible to π–π stacking interactions. These interactions are a dominant force in the formation of crystalline assemblies of TCNPP, leading to the formation of columnar or layered structures. The extent and geometry of the π–π stacking, including the interplanar distance and the degree of lateral offset, are critical in determining the electronic properties of the material, such as charge mobility.

Electrostatic interactions, encompassing ion-ion, ion-dipole, and dipole-dipole forces, are fundamental to the self-assembly of many molecular systems. For TCNPP, the cyano groups possess a significant dipole moment due to the electronegativity difference between carbon and nitrogen. These dipoles can interact with each other and with other charged or polar species in the environment to guide the formation of ordered structures.

While specific studies focusing solely on the electrostatic self-assembly of neutral TCNPP are not highlighted in the provided results, the principles of electrostatic interactions are broadly applicable. For instance, in supramolecular systems, the synergy of hydrogen bonds and electrostatic interactions can lead to highly stable dyads. researchgate.net In the context of TCNPP, interactions with charged surfaces or the incorporation of charged metal centers can introduce strong electrostatic forces that dictate the orientation and packing of the molecules in the resulting assembly.

Construction of Metal-Organic Coordination Networks (MOCNs)

The cyano groups of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin are excellent coordinating ligands for a variety of metal ions. This functionality allows for the construction of robust and well-defined metal-organic coordination networks (MOCNs) with tunable properties and dimensionalities.

The design of two-dimensional (2D) MOCNs based on TCNPP relies on the predictable coordination chemistry of the cyano groups and the geometry of the porphyrin building block. By carefully selecting the metal ion and the reaction conditions, it is possible to control the coordination number and geometry, leading to a variety of network topologies.

A compelling example is the self-assembly of Co-TCNPP with iron atoms on a Au(111) surface, which results in the formation of two distinct 2D networks. google.com One is a grid-like network stabilized by four-fold coordination nodes, where four cyano groups from four different porphyrin molecules coordinate to a single iron atom. google.com The other is a chevron structure stabilized by a combination of three-fold metal coordination and hydrogen bonding. google.com

Another significant finding is the formation of a 2D supramolecular framework with meso-[5,10,15,20-Tetrakis(4-cyanophenyl)porphyrinato]zinc. nih.govrsc.org In this structure, the zinc(II) ion is octa-coordinated, with the four equatorial positions occupied by the porphyrin's indole (B1671886) nitrogen atoms and the two axial positions occupied by nitrogen atoms from the cyano groups of neighboring molecules. nih.govrsc.org This coordination leads to a (4,4)-connected network, demonstrating how the directional nature of the metal-ligand bonds can be harnessed to create extended, ordered 2D frameworks. nih.govrsc.org

Table 1: Characteristics of 2D Supramolecular Frameworks with TCNPP Derivatives

| Porphyrin Derivative | Metal Ion(s) | Substrate/Solvent | Resulting Structure | Coordination Motif | Reference |

|---|---|---|---|---|---|

| Cobalt(II) 5,10,15,20-(tetra-4-cyanophenyl)porphyrin | Fe | Au(111) | Grid-like network | Four-fold Fe-coordination | google.com |

| Cobalt(II) 5,10,15,20-(tetra-4-cyanophenyl)porphyrin | Fe | Au(111) | Chevron structure | Three-fold Fe-coordination and H-bonding | google.com |

| [5,10,15,20-Tetrakis(4-cyanophenyl)porphyrinato]zinc | Zn(II) | DMF | 2D supramolecular network | Octahedral Zn(II) with axial coordination | nih.govrsc.org |

The extension of TCNPP-based MOCNs into three-dimensional (3D) porous materials is a promising avenue for applications in gas storage, separation, and catalysis. The rigid, tetratopic nature of the TCNPP ligand makes it an ideal candidate for the construction of robust 3D frameworks with well-defined pores.

While the direct synthesis of a 3D porous material solely from 5,10,15,20-Tetra(4-cyanophenyl)porphyrin is not explicitly detailed in the provided search results, a patent describes its use as a precursor in the preparation of a porous nickel porphyrin-based hydrogen bonding organic framework material. google.com In this multi-step synthesis, the cyano groups of TCNPP are first converted to 2,4-diaminotriazine groups, which then participate in the formation of a 3D hydrogen-bonded network. google.com

Furthermore, the principles for constructing 3D frameworks with porphyrin-based ligands are well-established. For instance, the use of porphyrins with carboxylic acid functional groups has led to the formation of 3D frameworks with high porosity. unt.edu Similarly, custom-designed porphyrin ligands have been used to construct nanoscopic polyhedral cage-containing metal-metalloporphyrin frameworks. These examples suggest that with appropriate synthetic strategies, such as the use of metal clusters as secondary building units or the introduction of pillaring ligands, 5,10,15,20-Tetra(4-cyanophenyl)porphyrin can be a valuable component in the fabrication of novel 3D porous materials.

Impact of Metal Ions and Ligand Identity on Network Topology

The topology of supramolecular networks constructed from 5,10,15,20-Tetra(4-cyanophenyl)porphyrin (TCNPP) is profoundly influenced by the identity of the metal ion incorporated into the porphyrin core and the nature of external metal atoms or ligands used as linkers. The peripheral cyano groups act as versatile coordinating ligands, enabling the formation of extended metal-organic coordination networks (MOCNs).

One key example is the structure of meso-[5,10,15,20-Tetrakis(4-cyanophenyl)porphyrinato]zinc, denoted as [Zn(TCNPP)]. In its crystalline form, this compound assembles into a two-dimensional supramolecular framework. researchgate.netnih.gov The central Zinc(II) ion is octahedrally coordinated, bonded to the four nitrogen atoms of the porphyrin core in the equatorial plane. The axial positions are occupied by nitrogen atoms from the cyano groups of adjacent [Zn(TCNPP)] molecules. This specific coordination motif, where each porphyrin molecule connects to four neighbors, results in a well-defined (4,4)-connected network topology. researchgate.netnih.gov

The influence of external metal atoms is highlighted in studies involving cobalt(II) 5,10,15,20-(tetra-4-cyanophenyl)porphyrin (Co-TCNPP) on a gold surface. The deposition of iron atoms onto a self-assembled Co-TCNPP layer leads to the formation of MOCNs. nih.govacs.org The interplay between the Co-TCNPP molecules and the Fe atoms as coordination nodes dictates the final architecture. The cyano functional groups are essential in stabilizing the resulting in-plane coordination motifs. nih.govacs.org The chemical nature of the coordinating metal atoms and the geometry of the ligands are crucial factors that determine the final two-dimensional structure of the MOCN. nih.govacs.org

A comparative study between Co-TCNPP and zinc(II) 5,10,15,20-(tetra-4-pyridyl)-21H,23H-porphyrin (Zn-TPyP) further underscores the importance of the peripheral ligand. While both are porphyrins, the cyanophenyl and pyridyl groups exhibit different coordination behaviors, leading to structurally distinct networks when exposed to iron atoms. nih.govacs.org This demonstrates that the functional groups at the porphyrin's periphery can effectively steer the formation of diverse MOCNs. nih.gov

| Compound/System | Metal Ion(s) | Ligand Functionality | Resulting Network Topology | Reference(s) |

| [Zn(TCNPP)] | Zn(II) | Cyano (axial coordination) | 2D (4,4)-connected network | researchgate.netnih.gov |

| Co-TCNPP + Fe | Co(II), Fe | Cyano (in-plane coordination) | Coexistence of grid-like (fourfold node) and chevron (threefold node) structures | nih.govacs.org |

Host-Guest Chemistry in Porphyrin-Based Materials

Porphyrin-based materials, including those derived from TCNPP, are excellent candidates for host-guest chemistry due to their defined cavities and electronically rich surfaces. The porphyrin macrocycle can form a well-defined pocket, and when assembled into larger frameworks, can create channels and pores capable of encapsulating guest molecules.

The fundamental principle is demonstrated by porphyrin-based metallacages, which can serve as effective hosts for a range of guest molecules, particularly polycyclic aromatic hydrocarbons (PAHs). nih.gov In these systems, the two electron-rich porphyrin faces of the cage are aligned in parallel, creating an ideal cavity for encapsulating planar guest molecules through π-π stacking interactions. nih.gov The development of such host-guest systems is a central theme in supramolecular chemistry, with applications in sensing, separation, and the construction of advanced materials. nih.gov

Similarly, supramolecular organic frameworks (SOFs) built from porphyrin derivatives, such as 5,10,15,20-tetra(4-hydroxyphenyl)porphyrin, have shown efficient inclusion of guest molecules with large aromatic structures like pyrene (B120774) and perylene. rsc.org These studies highlight the capacity of porphyrin assemblies, directed by hydrogen bonds or coordination bonds, to create robust and porous materials for guest encapsulation.

While specific studies on the host-guest chemistry of TCNPP frameworks are emerging, the principles derived from analogous systems suggest significant potential. The cyano groups can be used to build rigid, porous frameworks, and the porphyrin core itself provides an ideal binding site for suitable guest molecules.

Crystal Engineering Approaches for Tailored Architectures

Crystal engineering provides a powerful strategy for designing solid-state materials with desired structures and properties. In the context of TCNPP, this involves the rational use of intermolecular interactions, primarily coordination bonds involving the cyano groups, to guide the self-assembly of molecules into tailored supramolecular architectures.

The formation of the two-dimensional, (4,4)-connected network in [Zn(TCNPP)] is a clear success of the crystal engineering approach. researchgate.netnih.gov Here, the choice of the linear coordinating cyano group and the specific coordination geometry of the Zn(II) ion leads to a predictable and highly ordered sheet-like structure. The Zn(II) ion acts as a node, connected to neighboring molecules via coordination bonds, demonstrating a node-and-linker strategy for network construction. researchgate.netnih.gov

Further illustrating this principle, research on surface-supported MOCNs shows that the balance between the chemistry of the functional end group (e.g., cyanophenyl) and the nature of the coordinating metal atoms dictates the final 2D structure. nih.govacs.org By carefully selecting the metal adatoms, it is possible to direct the assembly of metalloporphyrins into specific, predetermined patterns on a surface. This control over the assembly process is the essence of crystal engineering, enabling the fabrication of materials with tailored nanoscale architectures.

| Engineering Strategy | Components | Key Interaction | Resulting Architecture | Reference(s) |

| Node-and-Linker Assembly | Zn(II) ion (node), TCNPP (linker) | Axial Zn-Nitrile coordination bond | 2D (4,4)-connected supramolecular framework | researchgate.netnih.gov |

| Surface Templating | Co-TCNPP, Fe atoms | In-plane Fe-Nitrile coordination bond | Controlled formation of distinct 2D MOCNs (grid-like, chevron) | nih.govacs.org |

Exploration of Supramolecular Isomerism in Metalloporphyrin Systems

Supramolecular isomerism occurs when the same set of molecular components assembles into two or more different superstructures, which can coexist under the same thermodynamic conditions. This phenomenon is a fascinating aspect of self-assembly, revealing the subtle energy landscape of intermolecular interactions.

Evidence for supramolecular isomerism has been observed in systems involving metallated TCNPP. Specifically, the deposition of iron atoms onto a self-assembled layer of Co-TCNPP on a Au(111) surface resulted in the coexistence of two structurally different MOCNs. nih.govacs.org These two distinct networks are:

A grid-like network , stabilized by fourfold coordination nodes.

A chevron structure , stabilized by threefold coordination nodes. nih.gov

The concurrent formation of these two distinct topologies from the same molecular building blocks (Co-TCNPP and Fe atoms) under identical conditions is a direct observation of supramolecular isomerism in a 2D system. nih.gov This finding highlights the complexity of self-assembly processes, where multiple stable or metastable structures can be accessed, and demonstrates that the interplay of metal-ligand coordination can lead to diverse structural outcomes.

An in-depth examination of the advanced spectroscopic and characterization techniques utilized in the study of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin reveals the intricate structural and electronic properties of this complex molecule. Through a combination of X-ray diffraction, nuclear magnetic resonance, and various spectroscopies, researchers have been able to elucidate its three-dimensional architecture, confirm its molecular structure, and probe its electronic and vibrational characteristics.

Theoretical and Computational Investigations of 5,10,15,20 Tetra 4 Cyanophenyl Porphyrin

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used extensively to investigate the structural and electronic properties of porphyrin systems. By calculating the electron density, DFT can accurately predict molecular geometries, orbital energies, and spectroscopic characteristics.

Electronic Structure and Frontier Orbital Analysis

The electronic structure of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin, also known as 2H-TCNPP, has been investigated using a combination of low-temperature scanning tunneling microscopy and spectroscopy (STM/STS) and DFT calculations. arxiv.org These studies provide a detailed picture of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical in determining the molecule's electronic and optical properties.

When adsorbed on a cobalt oxide (CoO) surface, DFT analysis reveals the specific energetic positions of these orbitals. arxiv.org The HOMO is located approximately 1 eV below the CoO conduction band edge, while the first three LUMO states are situated within the band gap of the CoO substrate. arxiv.org This positioning of the frontier orbitals within the substrate's band gap is significant, as it dictates the potential for charge transfer between the molecule and the surface. The electron-withdrawing nature of the four cyanophenyl groups significantly influences the energy levels of these orbitals compared to unsubstituted tetraphenylporphyrin (B126558).

Table 1: DFT Findings on Frontier Orbital Positioning of 2H-TCNPP on CoO(100)

| Molecular Orbital | Energetic Position Relative to CoO Band Structure | Reference |

|---|---|---|

| HOMO | ~1 eV below the conduction band edge | arxiv.org |

Simulation of Spectroscopic Data (e.g., IR Frequencies)

While specific DFT-simulated infrared (IR) spectra for 5,10,15,20-Tetra(4-cyanophenyl)porphyrin are not extensively detailed in the cited literature, the methodology for such calculations on analogous porphyrin structures is well-established. researchgate.net The standard computational approach involves optimizing the molecule's geometry using a functional like B3LYP and a suitable basis set. researchgate.net Following optimization, vibrational frequencies are calculated.

For a molecule like 5,10,15,20-Tetra(4-cyanophenyl)porphyrin, a theoretical IR spectrum would reveal characteristic vibrational modes. These would include:

N-H stretching: A band in the region of 3300-3400 cm⁻¹ corresponding to the vibrations of the nitrogen-hydrogen bonds in the porphyrin core.

C≡N stretching: A sharp, intense absorption band characteristic of the nitrile group, typically found in the 2220-2260 cm⁻¹ region.

Porphyrin core vibrations: A complex series of bands in the 900–1600 cm⁻¹ range corresponding to the stretching and bending of C-C and C-N bonds within the macrocycle.

Phenyl group vibrations: Modes associated with the cyanophenyl substituents, including C-H stretching and bending.

Calculated frequencies are often systematically scaled by a factor (e.g., 0.977) to achieve better agreement with experimental data, correcting for approximations in the theoretical model and anharmonicity.

Investigation of Reaction Pathways and Activation Barriers (e.g., Metalation)

DFT calculations are instrumental in exploring reaction pathways, such as the incorporation of a metal ion into the porphyrin core (metalation). Studies on 2H-TCNPP have revealed a "self-metalation" process when the molecule is adsorbed on a cobalt oxide (CoO) surface. arxiv.org Upon annealing the system to 420 K, cobalt atoms from the substrate surface are incorporated into the porphyrin, forming the metalloporphyrin Co-TCNPP. arxiv.org

DFT analysis supports this investigation by determining the most stable adsorption geometries of the free-base porphyrin on the surface, which is the precursor state to the metalation reaction. arxiv.org Further computational work could model the transition state and determine the activation energy barrier for this surface-mediated metalation, providing a complete energy profile for the reaction pathway. Additionally, related studies have examined the interaction of external metal atoms with metallated cyanophenyl porphyrins, where deposited iron atoms were found to bind on top of the existing cobalt center in Co-TCNPP, demonstrating the complexity of metal interactions with this molecule. researchgate.net

Charge Transfer and Energy Migration Dynamics Modeling

The cyanophenyl substituents on the porphyrin macrocycle are strong electron-withdrawing groups. This electronic feature makes 5,10,15,20-Tetra(4-cyanophenyl)porphyrin a prime candidate for applications involving photoinduced charge transfer. While specific, detailed modeling of charge and energy migration dynamics for this exact molecule is not widely available in current literature, the principles are well understood from studies on analogous donor-acceptor porphyrin systems.

Theoretical modeling of these dynamics would typically employ time-dependent DFT (TD-DFT) or more advanced methods to simulate the behavior of the molecule after photoexcitation. Such models would predict:

Charge Separation: Upon absorption of light, an electron is promoted from the HOMO to the LUMO. The spatial distribution of these orbitals, influenced by the cyano groups, would indicate the direction of charge separation. The porphyrin core generally acts as the electron donor, while the cyanophenyl groups act as electron acceptors, facilitating the separation of the excited electron and the resulting hole.

Energy Migration: In aggregated systems or supramolecular assemblies, computational models can simulate the rate and efficiency of excitation energy transfer (EET) between adjacent porphyrin molecules. This is crucial for understanding how energy flows through a material before it is used in a photochemical process or dissipated.

Molecular Dynamics Simulations for Supramolecular Assembly

The functional groups on 5,10,15,20-Tetra(4-cyanophenyl)porphyrin make it an excellent building block for creating large, ordered structures through self-assembly. Computational methods are key to understanding the forces that drive this assembly. DFT calculations have been used to analyze the adsorption and self-assembly of 2H-TCNPP on surfaces. arxiv.org

These studies show that when deposited on a suitable substrate at room temperature, the molecules arrange themselves into a long-range ordered superstructure. arxiv.org The primary stabilizing interaction for this assembly was identified through DFT as hydrogen bridge bonding involving the terminal cyano groups of adjacent molecules. arxiv.org This demonstrates how the peripheral functional groups can be used to direct the formation of specific, non-covalent networks.

While DFT is excellent for analyzing the final, stable structures, Molecular Dynamics (MD) simulations would be the appropriate tool to model the dynamic process of assembly. An MD simulation could track the movement of many individual porphyrin molecules over time, showing how they diffuse, interact, and ultimately settle into the thermodynamically favored supramolecular arrangement.

Computational Topology Analysis of Porphyrin Networks

When 5,10,15,20-Tetra(4-cyanophenyl)porphyrin is metalated, the peripheral cyano groups can act as ligands, coordinating to the metal centers of neighboring molecules to form metal-organic frameworks. The structure of the network formed by meso-[5,10,15,20-Tetrakis(4-cyanophenyl)porphyrinato]zinc has been determined by single-crystal X-ray diffraction. researchgate.netnih.gov

In this structure, the zinc(II) ion in the center of the porphyrin is coordinated by the four nitrogen atoms of its own macrocycle in the equatorial plane. researchgate.netnih.gov The axial positions of the zinc ion are then occupied by nitrogen atoms from the terminal cyanide groups of two neighboring porphyrin molecules. researchgate.netnih.gov This coordination bonding links the individual molecules into a two-dimensional supramolecular framework. researchgate.netnih.gov

A computational topology analysis of this experimentally determined network simplifies the structure by representing the key components as nodes and linkers. In this case, each zinc porphyrin unit is treated as a node. Since each porphyrin unit connects to four other units through the axial coordination of its zinc center and the donation from its four cyano groups, the resulting structure is identified as a (4,4)-connected network . researchgate.netnih.gov This topological description is a powerful way to classify and compare the architectures of different porphyrin-based coordination polymers.

Catalytic Applications of 5,10,15,20 Tetra 4 Cyanophenyl Porphyrin in Research

Photocatalysis

Photocatalysis utilizes light to drive chemical reactions, and porphyrins are excellent photosensitizers due to their strong absorption in the visible spectrum and long-lived excited states. Upon light absorption, the porphyrin is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is the key intermediate in most photocatalytic processes; it can engage in energy transfer or electron transfer with substrate molecules to initiate the desired chemical transformation. The electron-withdrawing cyano groups in TCNPP are expected to influence these fundamental photophysical processes, thereby tuning its photocatalytic activity.

Carbon Dioxide (CO₂) Reduction Strategies

The photocatalytic reduction of carbon dioxide into valuable fuels is a critical area of sustainable energy research. Porphyrins, particularly their cobalt and iron complexes, are among the most studied molecular catalysts for this transformation. acs.orgrsc.orgrecercat.cat The general mechanism involves the photosensitizer (the porphyrin) absorbing light and transferring an electron to the catalytic metal center. This reduced metal center then binds and activates a CO₂ molecule, which is subsequently reduced to products like carbon monoxide (CO) or methane (B114726) (CH₄) through a multi-step proton-coupled electron transfer process. cityu.edu.hkresearchgate.net

While specific studies detailing the use of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin in this capacity are not extensively documented, research on related iron porphyrins demonstrates the importance of the meso-substituents. Strong electron-withdrawing groups, such as the cyanophenyl moiety, are known to make the central metal more electron-deficient. rsc.org This increased electrophilicity can impact the binding and activation of CO₂, a crucial step in the catalytic cycle. For instance, studies on fluorinated iron porphyrins have shown that the electronic effects of substituents significantly alter the catalytic activity and selectivity for CO₂ reduction versus the competing hydrogen evolution reaction. rsc.org It is hypothesized that a Co(II) or Fe(III) complex of TCNPP could serve as an effective catalyst, where the porphyrin ligand acts as the light-harvesting antenna and the metal center facilitates the reduction, though the precise tuning of the catalytic performance would depend on the interplay between the ligand's electronic effects and the reaction conditions.

Hydrogen (H₂) Production

Photocatalytic hydrogen production from water is another cornerstone of solar fuel research. In typical three-component systems, a photosensitizer absorbs light, transfers an electron to a catalyst (often a noble metal or another coordination complex) via a sacrificial electron donor, and the catalyst then reduces protons to generate H₂. Porphyrin-based systems, such as those integrated into covalent organic frameworks (COFs), have shown significant promise. For example, a COF constructed from a Zinc(II) 5,10,15,20-tetrakis(para-aminophenyl) porphyrin demonstrated an excellent hydrogen evolution rate of 8200 µmol/g/h. semanticscholar.org

For 5,10,15,20-Tetra(4-cyanophenyl)porphyrin, its role would be that of the photosensitizer. Upon excitation, it would inject an electron into a co-catalyst (like platinum nanoparticles) or an enzyme mimic. The strong electron-withdrawing nature of the cyano groups would make the porphyrin easier to reduce and harder to oxidize, which could influence the efficiency of electron transfer to the catalytic component and regeneration by the sacrificial donor. Optimizing the system would require careful selection of the co-catalyst and electron donor to match the specific redox potentials of the excited TCNPP.

Degradation of Environmental Pollutants

Porphyrin-based photocatalysts are effective in degrading a wide range of persistent organic pollutants in water, such as dyes and phenols. rsc.orgtubitak.gov.tr The degradation can occur through two primary mechanisms: the generation of highly reactive singlet oxygen (¹O₂) or the initiation of redox reactions via photoinduced electron transfer. In the first mechanism, the excited triplet state of the porphyrin transfers its energy to ground-state molecular oxygen (³O₂), producing ¹O₂, which then oxidizes the pollutant. In the second, the excited porphyrin can either accept or donate an electron from/to the pollutant, generating radical ions that subsequently decompose.

Studies on other porphyrins have demonstrated efficient degradation of dyes like Rhodamine B (RhB). For instance, meso-tetra(4-sulfonatophenyl)porphyrin (TPPS) was shown to degrade 95% of RhB at pH 3.0 via a photoinduced electron transfer mechanism. nih.govresearchgate.net Similarly, Zinc(II)-porphyrin incorporated into microparticles has been shown to be a promising catalyst for the photodegradation of aqueous organic pollutants. researchgate.net Given its strong photophysical properties, TCNPP is expected to be an effective photosensitizer for pollutant degradation. Its efficiency would depend on factors like its singlet oxygen quantum yield and its redox potentials relative to the target pollutant.

Mechanistic Studies of Photoinduced Electron Transfer in Catalytic Cycles

Photoinduced electron transfer (PET) is the fundamental process that initiates the chemistry in many photocatalytic cycles. Understanding the dynamics of this process is key to designing more efficient catalysts. Techniques like fluorescence quenching and transient absorption spectroscopy are used to measure the rates of electron transfer and the lifetimes of the excited states and charge-separated species involved. nih.gov

For a molecule like 5,10,15,20-Tetra(4-cyanophenyl)porphyrin, a typical mechanistic study would involve exciting the molecule with an ultrafast laser pulse and monitoring the subsequent changes in its absorption spectrum over time. The process would look something like this:

Excitation: Light absorption promotes the porphyrin from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The S₁ state rapidly converts to a longer-lived triplet state (T₁).

Electron Transfer: The T₁ state interacts with an electron donor or acceptor. For example, in a reductive cycle, it would accept an electron from a sacrificial donor to form the porphyrin radical anion (TCNPP•⁻).

Catalysis: The TCNPP•⁻ species transfers its excess electron to the substrate (e.g., CO₂ or a proton), regenerating the ground-state porphyrin and initiating the substrate's transformation.

Generation of Singlet Oxygen and its Application in Oxidation Reactions

The generation of singlet oxygen (¹O₂) is one of the most common applications of porphyrin photosensitizers. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of excited photosensitizer molecules that result in the formation of a singlet oxygen molecule. rsc.org This yield is highly dependent on the porphyrin's structure; heavy atoms in the center (like Zinc) can enhance intersystem crossing and thus increase ΦΔ, while peripheral substituents also play a crucial role. nih.gov For example, the ΦΔ for 5,10,15,20-tetraphenylporphyrin (TPP) in DMF is reported to be 0.66. researchgate.net

Applications in Organic Transformations and Synthetic Catalysis

Beyond photocatalysis, metalloporphyrins are renowned as robust catalysts that mimic the function of heme enzymes like Cytochrome P450. nih.gov By inserting transition metals such as Iron (Fe), Manganese (Mn), or Cobalt (Co) into the porphyrin core, highly active catalysts for a variety of organic transformations can be created. porphychem.comnih.govresearchgate.net The porphyrin ligand provides a stable coordination environment, while the metal center acts as the site of catalysis. The strong electron-withdrawing cyano groups of the TCNPP ligand would render the coordinated metal center more Lewis acidic and electrophilic, which is expected to enhance its catalytic activity in many oxidation reactions. rsc.org

Common applications include:

Epoxidation of Alkenes: Manganese and Iron porphyrins are classic catalysts for converting alkenes to epoxides using various oxygen atom donors like iodosylbenzene (PhIO), hydrogen peroxide (H₂O₂), or molecular oxygen (O₂) with a co-reductant. nih.govnih.gov The active intermediate is a high-valent metal-oxo species that transfers its oxygen atom to the alkene. Studies with various Mn(III)-porphyrins have shown high conversion and selectivity in these reactions. rsc.org

Hydroxylation of Alkanes: Mimicking Cytochrome P450, Fe- and Mn-porphyrins can catalyze the C-H activation and hydroxylation of alkanes, a challenging but highly valuable transformation.

Lewis Acid Catalysis: Iron(III) porphyrins can function as effective Lewis acid catalysts. For example, they have been used to catalyze the protection of carbonyl groups via acetalization, a fundamental reaction in multi-step organic synthesis. mdpi.com The increased Lewis acidity of an Fe(III)-TCNPP complex would likely make it a highly efficient catalyst for such transformations.

CO₂ Cycloaddition: Mn(III)-porphyrin complexes have been successfully employed as catalysts for the reaction between CO₂ and epoxides to form cyclic carbonates, which are valuable solvents and precursors for polycarbonates. rsc.org

The table below shows representative results for the epoxidation of styrene (B11656) catalyzed by a manganese porphyrin complex, illustrating the typical performance of such catalysts in organic transformations.

| Substrate | Catalyst | Oxidant | Conversion (%) | Selectivity (Epoxide, %) | Reference |

|---|---|---|---|---|---|

| Styrene | Mn(III)-Porphyrin Cage | PhIO | 88 | >99 | nih.gov |

| Styrene | MnDPyP | PhIO | ~40 | ~90 | northwestern.edu |

| Styrene | Fe3O4/tart/Mn(TCPP)Cl | O₂ / Isobutyraldehyde | 99 | 98 | rsc.org |

Selective Oxidation Reactions (e.g., sulfides to sulfoxides)

While direct studies on the use of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin for the selective oxidation of sulfides to sulfoxides are not extensively detailed in the available literature, the broader class of metalloporphyrins has been widely investigated for such transformations. These reactions are of considerable interest due to their relevance in organic synthesis and the detoxification of sulfur-containing compounds. Typically, metalloporphyrins, particularly those with iron and manganese centers, are effective catalysts for this conversion, often utilizing an oxygen source like hydrogen peroxide or iodosylbenzene.

In a related study, various metalloporphyrins immobilized on mesoporous materials have demonstrated high efficiency in sulfide (B99878) oxidation. For instance, Fe, Mn, and Cu porphyrin complexes supported on MCM-41 have been used for the oxidation of sulfides with urea (B33335) hydrogen peroxide, with the manganese-porphyrin system showing the best results. Another study highlighted the excellent catalytic performance of a homogeneous iron(III) porphyrin complex in the oxidation of a range of organosulfur compounds, including sulfides, using hydrogen peroxide in ethanol (B145695). researchgate.net These examples underscore the potential of metallated TCNPP complexes in selective sulfoxidation reactions, a hypothesis that invites further targeted research.

To illustrate the typical performance of metalloporphyrin catalysts in sulfide oxidation, the following table presents data from a study on related iron and manganese porphyrin complexes.

| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity for Sulfoxide (%) |

| Fe(porphyrin) complex | Thioanisole | H₂O₂ | >95 | High |

| Mn(porphyrin) complex | Thioanisole | H₂O₂ | Moderate | Moderate to High |

This table is representative of typical results for metalloporphyrin-catalyzed sulfide oxidation and is not specific to 5,10,15,20-Tetra(4-cyanophenyl)porphyrin due to a lack of specific literature data.

Asymmetric Organophotocatalysis

The application of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin in asymmetric organophotocatalysis is an emerging area of interest. Porphyrins are excellent photosensitizers due to their strong absorption in the visible light spectrum and long-lived triplet excited states. These properties can be harnessed to drive photochemical reactions. In the context of asymmetric catalysis, chiral substituents can be introduced to the porphyrin scaffold to create a chiral environment around the catalytic center, enabling enantioselective transformations.

While specific examples utilizing 5,10,15,20-Tetra(4-cyanophenyl)porphyrin in asymmetric organophotocatalysis are not yet prominent in the literature, related research provides a strong foundation for its potential. For instance, amino-functionalized porphyrins have been designed as bifunctional catalysts for asymmetric organophotocatalysis. In these systems, the porphyrin unit acts as the photocatalyst, while the chiral amine moiety serves as the asymmetric organocatalyst. This dual functionality allows for the direct enantioselective functionalization of organic molecules under visible light irradiation. The development of chiral derivatives of TCNPP could pave the way for its use in similar asymmetric photocatalytic reactions.

Development of Heterogenized Porphyrin Catalysts

To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, significant effort has been dedicated to the development of heterogenized porphyrin catalysts. Immobilizing porphyrin complexes onto solid supports can enhance their stability and facilitate their separation from the reaction mixture. 5,10,15,20-Tetra(4-cyanophenyl)porphyrin is a particularly suitable candidate for incorporation into heterogenous systems, such as metal-organic frameworks (MOFs), due to its rigid structure and the potential for the cyano groups to act as coordinating linkers.

The synthesis of a zinc(II) complex of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin, [Zn(C48H24N8)], has been reported, which forms a two-dimensional supramolecular framework. northwestern.edu In this structure, the axial positions of the zinc center are occupied by nitrogen atoms from the cyanide groups of neighboring molecules, demonstrating the ability of the cyano groups to participate in network formation. northwestern.edu Such frameworks can exhibit porosity and high surface area, which are desirable characteristics for heterogeneous catalysts.

Porphyrin-based MOFs have been successfully employed as catalysts in various oxidation reactions. For example, a MOF composed of manganese 5,10,15,20-tetrakis(p-carboxyphenyl)porphyrin as a bridging ligand bound to Fe(II) ions has been shown to be an efficient catalyst for the selective oxidation of various substrates. mdpi.com The development of MOFs and other porous materials incorporating TCNPP and its metal complexes is a promising strategy for creating robust and recyclable catalysts.

Influence of Central Metal Ion on Catalytic Efficiency

The catalytic activity of a metalloporphyrin is critically dependent on the nature of the central metal ion. Different metal ions exhibit distinct redox properties and coordination chemistry, which in turn dictates the catalytic mechanism and efficiency. For 5,10,15,20-Tetra(4-cyanophenyl)porphyrin, a variety of its metal complexes, including those with Co(II), Cu(II), Fe(III), Mn(III), Ni(II), Pd(II), Pt(II), and Zn(II), are commercially available or can be synthesized, allowing for a systematic investigation of the metal ion's influence. porphychem.com

In oxidation catalysis, manganese and iron complexes of porphyrins are often the most active. researchgate.net This is attributed to their ability to form high-valent metal-oxo species, which are potent oxidizing agents. For instance, in the epoxidation of alkenes, manganese(III) porphyrins are known to be highly effective catalysts. northwestern.edu The electron-withdrawing nature of the cyanophenyl groups in TCNPP is expected to enhance the oxidative stability and catalytic activity of its manganese and iron complexes.

Conversely, zinc(II) porphyrins are generally not redox-active under the same conditions but can function as effective photosensitizers in photodynamic therapy and other light-driven processes. chemimpex.com The coordination environment of the zinc ion in the TCNPP framework, where it is octa-coordinated by the four porphyrin nitrogen atoms and two nitrogen atoms from adjacent cyanide groups, highlights its role as a structural node in supramolecular assemblies. northwestern.edu

Comparative studies on different metallated analogs of other tetraphenylporphyrins have provided valuable insights. For example, a study on the electrocatalytic hydrogen evolution reaction using meso-tetrakis-(tetraphenyl)porphyrin complexes of iron(III) and manganese(III) revealed differences in their catalytic activity and the potentials at which the reactions occur. Such studies underscore the importance of selecting the appropriate metal ion to optimize the catalytic performance for a specific chemical transformation.

The following table summarizes the general catalytic roles of different metal ions when complexed with porphyrin ligands, which can be extrapolated to the 5,10,15,20-Tetra(4-cyanophenyl)porphyrin system.

| Central Metal Ion | Typical Catalytic Applications |

| Manganese (Mn) | Oxidation reactions (e.g., epoxidation, hydroxylation, sulfoxidation) |

| Iron (Fe) | Oxidation reactions, redox catalysis, biomimetic studies |

| Cobalt (Co) | Redox catalysis, reduction reactions |

| Ruthenium (Ru) | Carbene and nitrene transfer reactions, oxidation |

| Rhodium (Rh) | C-H activation, cyclopropanation |

| Zinc (Zn) | Photosensitization, Lewis acid catalysis |

Electrochemical Investigations and Sensing Mechanisms of 5,10,15,20 Tetra 4 Cyanophenyl Porphyrin

Cyclic Voltammetry Studies of Redox Potentials

Cyclic voltammetry has been instrumental in elucidating the redox behavior of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin. This electrochemical technique allows for the determination of the formal redox potentials associated with the stepwise oxidation and reduction of the molecule. These potentials are crucial indicators of the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and provide insight into the electronic effects of the peripheral cyanophenyl substituents on the porphyrin macrocycle.

The redox processes of meso-substituted tetraphenylporphyrin (B126558) derivatives are well-documented to occur in a stepwise manner. Typically, the free-base porphyrin undergoes two successive one-electron oxidations to form a π-cation radical and a dication, and two one-electron reductions to yield a π-anion radical and a dianion. The precise potential at which these electron transfers occur is highly sensitive to the nature of the substituents at the meso-positions.

For 5,10,15,20-Tetra(4-cyanophenyl)porphyrin, the electron-withdrawing nature of the four cyanophenyl groups is expected to make the porphyrin ring easier to reduce and harder to oxidize compared to the unsubstituted tetraphenylporphyrin. This is due to the stabilization of the LUMO and destabilization of the HOMO, respectively. The exact redox potentials are dependent on the solvent and supporting electrolyte used in the electrochemical measurements.

Below is an interactive data table summarizing typical redox potentials for similar meso-tetraphenylporphyrin derivatives to provide a comparative context for the electrochemical behavior of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin.

| Compound | First Oxidation (E½, V vs. SCE) | Second Oxidation (E½, V vs. SCE) | First Reduction (E½, V vs. SCE) | Second Reduction (E½, V vs. SCE) |

| 5,10,15,20-Tetraphenylporphyrin (H₂TPP) | +0.90 | +1.20 | -1.25 | -1.65 |

| 5,10,15,20-Tetra(4-methoxyphenyl)porphyrin | +0.85 | +1.15 | -1.30 | -1.70 |

| 5,10,15,20-Tetra(4-chlorophenyl)porphyrin | +0.95 | +1.25 | -1.20 | -1.60 |

Note: The values in this table are representative and can vary based on experimental conditions. Data for 5,10,15,20-Tetra(4-cyanophenyl)porphyrin would show a positive shift in reduction potentials and a positive shift in oxidation potentials relative to H₂TPP.

Electrochemical Behavior of the Porphyrin Macrocycle and Peripheral Substituents

The electrochemical behavior of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin is a composite of the redox activities of its two main components: the central porphyrin macrocycle and the four peripheral cyanophenyl substituents. The electron-withdrawing cyano groups significantly influence the electronic structure of the porphyrin core. ub.edu

The primary redox events observed in cyclic voltammetry are typically associated with the π-system of the porphyrin macrocycle. The addition or removal of electrons from this conjugated system gives rise to the characteristic oxidation and reduction waves. The presence of the cyanophenyl groups at the meso positions modulates these processes. Their electron-withdrawing nature facilitates the reduction of the porphyrin ring by lowering the energy of the LUMO. Conversely, they make the oxidation of the macrocycle more difficult by lowering the energy of the HOMO.

In some instances, the peripheral substituents themselves can undergo redox reactions, although these are often observed at more extreme potentials than the macrocycle-centered processes. For cyanophenyl-substituted porphyrins, the reduction of the cyano group is a possibility, but it typically occurs at very negative potentials, often overlapping with or succeeding the second reduction of the porphyrin ring. The primary role of the cyanophenyl groups is therefore to electronically tune the redox properties of the porphyrin macrocycle rather than to participate directly in the initial, more accessible redox events.

Development of Electrochemical Sensors for Research Applications

The unique electrochemical and photophysical properties of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin make it a valuable building block for the creation of sophisticated electrochemical sensors. Its ability to be readily functionalized and incorporated into various materials allows for the design of sensors with high sensitivity and selectivity for a range of analytes.

Detection Methodologies for Environmental Analytes

Porphyrin-based materials are increasingly being explored for the detection of environmental pollutants. While specific studies on 5,10,15,20-Tetra(4-cyanophenyl)porphyrin for a wide range of environmental analytes are emerging, the general principles can be extrapolated from related porphyrin systems. For instance, porphyrin-based metal-organic frameworks (MOFs) have demonstrated significant potential in the electrochemical detection of nitrite, a common water pollutant. These MOFs utilize the porphyrin units as catalytic sites for the oxidation of nitrite.